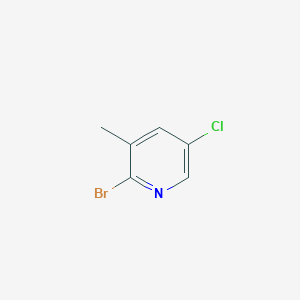

2-Bromo-5-chloro-3-methylpyridine

描述

Significance of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications. sciencepublishinggroup.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals. ajrconline.orgwisdomlib.org Its presence can significantly influence the pharmacokinetic properties of a molecule, such as solubility and bioavailability. ajrconline.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, making it a valuable feature in drug design. nih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. wisdomlib.orgnih.gov

Strategic Importance of Halogenation and Alkyl Substitution in Pyridine Scaffolds

The introduction of halogen atoms (F, Cl, Br, I) and alkyl groups (such as methyl) onto the pyridine ring is a key strategy for modifying its chemical properties. Halogenation can alter the electron distribution within the ring, influencing its reactivity in subsequent reactions. nih.govnih.gov Halopyridines are crucial intermediates for creating diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. nih.govchemrxiv.org The carbon-halogen bond serves as a versatile handle for introducing other functional groups through various cross-coupling reactions. nih.gov

Alkyl groups, like the methyl group in 2-Bromo-5-chloro-3-methylpyridine, also play a significant role. They can influence the steric environment around the reaction centers and modulate the electronic properties of the pyridine ring. The combination of both halogen and alkyl substituents provides a powerful tool for the precise tailoring of molecular properties.

Research Context of this compound as a Versatile Synthetic Intermediate

This compound is a prime example of a polysubstituted pyridine that serves as a versatile intermediate in organic synthesis. chemimpex.com Its structure, featuring a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position, makes it a valuable precursor for the synthesis of more complex molecules. chemimpex.com The differential reactivity of the bromo and chloro substituents allows for selective functionalization, a key advantage in multi-step synthetic sequences. This compound is utilized in the development of pharmaceuticals and agrochemicals. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 65550-77-8 chemimpex.comfrontierspecialtychemicals.com |

| Molecular Formula | C₆H₅BrClN chemimpex.com |

| Molecular Weight | 206.47 g/mol chemimpex.com |

| Appearance | Off-white to yellow powder chemimpex.com |

| Synonym | 2-Bromo-5-chloro-3-picoline chemimpex.com |

The strategic placement of the bromo, chloro, and methyl groups on the pyridine ring endows this compound with a unique reactivity profile, making it a valuable tool for synthetic chemists in their quest to build complex molecular architectures with desired functions.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHWMXAUPXFOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505002 | |

| Record name | 2-Bromo-5-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65550-77-8 | |

| Record name | 2-Bromo-5-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chloro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Chloro 3 Methylpyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2-bromo-5-chloro-3-methylpyridine reveals several logical bond cleavages that guide the synthetic approach. The primary disconnections involve the carbon-halogen and carbon-methyl bonds, suggesting pathways that introduce these functionalities at specific stages.

A primary retrosynthetic strategy involves disconnecting the bromine and chlorine atoms, leading back to a 3-methylpyridine (B133936) precursor. This approach necessitates the development of regioselective halogenation methods to install the bromine at the 2-position and the chlorine at the 5-position.

Alternatively, disconnection of the methyl group points towards a 2-bromo-5-chloropyridine (B189627) intermediate. This pathway requires a method for the selective introduction of a methyl group at the 3-position, often achieved through modern coupling reactions.

A third approach involves the disconnection of the pyridine (B92270) ring itself, suggesting a synthesis from acyclic precursors. However, for a relatively simple target like this compound, pathways starting from pre-formed pyridine rings are generally more efficient.

Precursor Synthesis and Halogenation Strategies

The synthesis of this compound often begins with simpler, commercially available pyridine derivatives. The key challenge lies in the controlled, stepwise introduction of the bromo, chloro, and methyl substituents onto the pyridine core.

Regioselective Bromination and Chlorination Approaches

Achieving the desired 2-bromo-5-chloro substitution pattern on a 3-methylpyridine core requires careful control of halogenation reactions. The electron-donating nature of the methyl group directs electrophilic aromatic substitution, but the inherent reactivity of the pyridine ring adds complexity.

Direct halogenation of pyridines can be challenging, often requiring harsh conditions and leading to mixtures of products. nih.govnsf.gov To overcome this, strategies involving the activation or deactivation of specific ring positions are employed. One such strategy involves the use of Zincke imine intermediates. This approach temporarily opens the pyridine ring, transforming it into a more reactive acyclic system where regioselective halogenation can be achieved under milder conditions before ring-closing to regenerate the pyridine scaffold. nih.govnsf.govchemrxiv.orgresearchgate.net

Another powerful technique is directed ortho-metalation (DoM). In this method, a directing group on the pyridine ring guides a strong base to deprotonate the adjacent ortho position, creating a nucleophilic center that can then react with an electrophilic halogen source. clockss.orgnih.govthieme-connect.comacs.org This allows for highly regioselective halogenation.

Introduction of the Methyl Group via Directed Ortho Metalation or Coupling

When the synthetic strategy involves introducing the methyl group onto a pre-halogenated pyridine, such as 2-bromo-5-chloropyridine, modern cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling is particularly well-suited for this transformation. rsc.orgnih.govnih.govwikipedia.org This reaction employs a palladium catalyst to couple an organoboron reagent (such as methylboronic acid) with the halogenated pyridine, forming a new carbon-carbon bond. rsc.orgwikipedia.org The reaction is known for its high efficiency, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govwikipedia.org

Directed ortho-metalation can also be utilized to introduce a methyl group. By choosing an appropriate directing group, lithiation can be directed to the 3-position of a 2,5-dihalopyridine, followed by quenching with an electrophilic methyl source like methyl iodide. clockss.org

Multi-Step Synthesis Pathways from Readily Available Pyridine Derivatives

The synthesis of this compound is typically a multi-step process, starting from more common pyridine building blocks. The chosen pathway depends on the availability of starting materials and the desired efficiency of each step.

Strategies Involving Aminopyridines and Diazotization Reactions

Aminopyridines are versatile and readily available starting materials for the synthesis of halogenated pyridines. tpu.rusigmaaldrich.comottokemi.com The Sandmeyer reaction, a classic transformation involving the diazotization of an amino group followed by its replacement with a halogen, is a key strategy. tpu.ruchemicalbook.com

For instance, 2-amino-5-chloro-3-methylpyridine (B1330711) can be synthesized and then subjected to a Sandmeyer-type reaction to introduce the bromine at the 2-position. The diazotization is typically carried out using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. chemicalbook.com This generates a diazonium salt intermediate, which then decomposes in the presence of a bromide source to yield the desired 2-bromo product. google.comrsc.orgoaji.netacs.org

A one-pot synthesis of chloropyridines from aminopyridines via diazotization has been developed, offering a convenient and economical route. tpu.ru

Sequential Halogenation and Functionalization of Picoline Intermediates

An alternative and common approach begins with a picoline (methylpyridine) derivative. For example, starting with 3-picoline, a sequence of halogenation and functional group interconversion can be employed.

A plausible route could involve the initial bromination of 2-amino-3-methylpyridine (B33374) to yield 2-amino-5-bromo-3-methylpyridine. ottokemi.com This intermediate can then undergo a Sandmeyer reaction to replace the amino group with a chlorine atom, affording 5-bromo-2-chloro-3-methylpyridine. sigmaaldrich.comottokemi.com However, to obtain the target molecule, this compound, a different sequence is necessary.

One could start with the chlorination of 2-amino-3-methylpyridine. Subsequent bromination at the 5-position followed by a Sandmeyer reaction to replace the amino group with a bromine atom would lead to the desired product. The regioselectivity of each halogenation step is critical and often requires careful optimization of reaction conditions.

The following table summarizes some of the key intermediates and reactions discussed:

| Starting Material | Reagents/Reaction Type | Intermediate/Product |

| 3-Methylpyridine | Regioselective Halogenation | This compound |

| 2-Bromo-5-chloropyridine | Suzuki-Miyaura Coupling (with methylboronic acid) | This compound |

| 2-Amino-5-chloro-3-methylpyridine | Sandmeyer Reaction (Diazotization with NaNO₂, HBr) | This compound |

| 2-Amino-3-methylpyridine | Bromination, then Diazotization/Chlorination | 5-Bromo-2-chloro-3-methylpyridine |

Optimization of Reaction Conditions and Yields in Scalable Synthesis

The industrial-scale synthesis of this compound is of significant interest due to its role as a key intermediate in the production of various pharmaceuticals and agrochemicals. epo.org The primary and most established route for its preparation involves the diazotization of 2-amino-5-chloro-3-methylpyridine followed by a Sandmeyer-type bromination reaction. The optimization of this process is crucial for ensuring high yields, purity, and cost-effectiveness in a large-scale manufacturing setting. Research and process development efforts have focused on several key parameters to maximize the efficiency of this transformation.

The foundational reaction involves treating the starting amine with a diazotizing agent, typically sodium nitrite, in a strong acidic medium like hydrobromic acid, to form an in situ diazonium salt. This intermediate is then reacted with a bromide source, often in the presence of a copper(I) catalyst, to yield the final product.

Detailed research findings have demonstrated that the yield and purity of this compound are highly sensitive to a range of reaction parameters. These include temperature, reaction time, stoichiometry of reagents, and the choice of catalyst and solvent. For instance, a patent describing the synthesis of the related compound 2,5-dibromo-3-methylpyridine (B189406) highlights the importance of temperature control, with optimal conditions found between -5 to 10 °C for the diazotization and subsequent bromination, utilizing cuprous bromide as a catalyst. googleapis.com Another study on a similar Sandmeyer reaction for a pyrazine (B50134) derivative underscored the critical nature of maintaining low temperatures (as low as -45°C) to manage the exothermic nature of the reaction and the stability of the diazonium salt, which directly impacts the final yield.

Furthermore, process optimization for related halo-pyridines has shown that the concentration of the acidic medium and the rate of addition of the diazotizing agent are critical factors in preventing side reactions and decomposition of the diazonium intermediate. The workup procedure, including neutralization and extraction steps, also plays a significant role in the final isolated yield and purity of the product.

Below is a data table summarizing the typical parameters investigated for the optimization of the synthesis of this compound. The data is a composite representation based on findings from the synthesis of analogous compounds.

| Experiment ID | Starting Material | Diazotizing Agent (Equivalents) | Acid Medium | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2-Amino-5-chloro-3-methylpyridine | NaNO₂ (1.1) | 48% HBr | CuBr (5) | -5 to 0 | 2 | 85 |

| 2 | 2-Amino-5-chloro-3-methylpyridine | NaNO₂ (1.1) | 48% HBr | CuBr (5) | 10 to 15 | 2 | 78 |

| 3 | 2-Amino-5-chloro-3-methylpyridine | NaNO₂ (1.5) | 48% HBr | CuBr (5) | -5 to 0 | 2 | 88 |

| 4 | 2-Amino-5-chloro-3-methylpyridine | NaNO₂ (1.1) | 48% HBr | None | -5 to 0 | 4 | 65 |

| 5 | 2-Amino-5-chloro-3-methylpyridine | NaNO₂ (1.5) | 48% HBr | CuBr (10) | -5 to 0 | 2 | 91 |

| 6 | 2-Amino-5-chloro-3-methylpyridine | t-Butyl nitrite (1.2) | Acetonitrile | CuBr₂ (5) | 20 to 25 | 3 | 75 |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 Chloro 3 Methylpyridine

Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The electronic landscape of the 2-bromo-5-chloro-3-methylpyridine ring is significantly influenced by its substituents. The electron-withdrawing nature of the bromine and chlorine atoms deactivates the ring towards electrophilic aromatic substitution. Conversely, these halogens activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions, which are ortho and para to the ring nitrogen.

In SNAr reactions, the relative reactivity of the C-Br and C-Cl bonds is a key consideration. Generally, the C-Cl bond at the 2-position is more susceptible to nucleophilic attack than the C-Br bond at the 5-position. This is attributed to the greater activation by the adjacent ring nitrogen. However, the outcome can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in some cases, exclusive substitution of the bromide has been observed under palladium-catalyzed conditions, while neat conditions can favor chlorine substitution. Studies on related halopyridines have shown that the leaving group order in SNAr reactions can deviate from the typical F > Cl ≈ Br > I, with factors like the nature of the nucleophile and solvent playing a crucial role. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling with Arylboronic Acids and Esters

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an organohalide with an organoboron compound. illinois.edu this compound can selectively participate in this reaction, typically at the more reactive C-Br bond. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.netbeilstein-journals.org Both arylboronic acids and their corresponding esters can be used as coupling partners. nih.govrsc.orgnih.gov The reaction tolerates a wide range of functional groups on the boronic acid or ester, making it a highly versatile method for synthesizing complex pyridine derivatives. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Product | Catalyst System | Reference |

| Arylboronic acid | 5-Aryl-2-chloro-3-methylpyridine | Pd(PPh₃)₄ / K₃PO₄ | mdpi.com |

| Alkyl boronic pinacol (B44631) ester | 2-Chloro-5-alkyl-3-methylpyridine | Pd catalyst with bulky phosphine (B1218219) ligand | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. chemspider.comnih.gov This reaction can be applied to this compound to introduce a variety of amine nucleophiles. Similar to the Suzuki-Miyaura coupling, the reaction generally proceeds with high selectivity at the C-Br bond. The choice of palladium precatalyst, ligand (often a bulky, electron-rich phosphine), and base is critical for successful amination. chemspider.com

Table 2: Buchwald-Hartwig Amination of Bromopyridines

| Amine | Product | Catalyst System | Reference |

| Cyclohexane-1,2-diamine | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP / NaOBuᵗ | chemspider.com |

| Volatile amines | Secondary and tertiary aminopyridines | Palladium catalyst in sealed tube | nih.gov |

Sonogashira, Heck, and Stille Coupling Applications

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. scirp.orgwikipedia.orgorganic-chemistry.org this compound can be coupled with various terminal alkynes to produce 5-alkynyl-2-chloro-3-methylpyridine derivatives. researchgate.netsoton.ac.uk The reaction conditions are generally mild and tolerate a range of functional groups. soton.ac.uk

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org While specific examples with this compound are not prevalent in the provided search results, the general principles of the Heck reaction suggest its applicability. The reaction would likely occur at the C-Br bond to yield 5-alkenyl-2-chloro-3-methylpyridine derivatives. The choice of catalyst, base, and solvent is crucial to prevent side reactions like dehalogenation. beilstein-journals.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org This method offers a broad scope for both the halide and the organostannane. This compound can be used as the halide partner, reacting with various organostannanes to form new carbon-carbon bonds selectively at the C-Br position. A key advantage of the Stille reaction is the stability of the organotin reagents. libretexts.org

Directed Ortho-Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org In this process, a directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For this compound, the pyridine nitrogen can act as a directing group, although its directing ability is moderate. The presence of the electron-withdrawing halogens can also influence the acidity of the ring protons. Lithiation would be expected to occur at the C-4 or C-6 position. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Reactivity of the Methyl Group: Side-Chain Functionalization and Transformations

The methyl group at the 3-position of this compound offers another site for chemical modification. While the pyridine ring itself is electron-deficient, the methyl group can undergo various transformations typical of benzylic-like positions. These reactions can include radical halogenation or oxidation to introduce new functional groups. For example, radical bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom onto the methyl group, forming a bromomethylpyridine derivative. This intermediate could then be subjected to further nucleophilic substitution reactions to create a variety of side-chain functionalized products.

Chemo- and Regioselectivity in Multi-Halogenated Pyridine Systems

The synthetic utility of polyhalogenated heteroarenes like this compound is largely defined by the ability to achieve selective functionalization at a single halogenated site. Chemo- and regioselectivity are critical concepts that dictate the outcome of such reactions, allowing for the stepwise and controlled construction of complex molecular architectures. In multi-halogenated pyridine systems, the competition between different halogen atoms and distinct positions on the pyridine ring is governed by a combination of electronic effects, steric factors, and the intrinsic reactivity of the carbon-halogen bonds.

The presence of two different halogens (bromine and chlorine) on the pyridine ring of this compound makes it an excellent substrate for studying selective transformations. The inherent differences in the bond dissociation energies (BDEs) of carbon-halogen bonds are a primary determinant of chemoselectivity in transition-metal-catalyzed cross-coupling reactions. nih.gov The generally accepted reactivity trend is C–I > C–Br > C–Cl > C–F, which correlates with the decreasing strength of the C-X bond. nih.gov Consequently, for a bromo-chloro substituted pyridine, the carbon-bromine bond is expected to be significantly more reactive towards oxidative addition by a low-valent metal catalyst (e.g., Palladium(0)) than the more robust carbon-chlorine bond.

Regioselectivity in dihalogenated pyridines is heavily influenced by the electronic nature of the pyridine ring and the position of the halogens relative to the ring nitrogen. For dihalogenated pyridines, palladium-catalyzed cross-coupling reactions typically show a strong preference for reaction at positions alpha to the nitrogen atom (C2 and C6). nih.govrsc.org This preference is attributed to the electron-deficient character of the α-positions, which facilitates oxidative addition, and the lower C-X bond dissociation energy at these sites. nih.govnih.gov

In the specific case of this compound, both chemoselective and regioselective factors align to favor reaction at a single site. The bromine atom is at the C2 position (alpha to the nitrogen), which is the electronically favored site for oxidative addition. Furthermore, the C-Br bond is inherently more labile than the C-Cl bond at the C5 position. nih.gov Therefore, standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are predicted to proceed with high selectivity at the C2-bromo position, leaving the C5-chloro position intact for potential subsequent transformations.

The table below summarizes the key factors that govern selectivity in such systems.

Table 1: Factors Influencing Chemo- and Regioselectivity in Dihalopyridine Systems

| Factor | Description | Implication for this compound |

| Halogen Identity (Chemoselectivity) | The reactivity of C-X bonds in cross-coupling reactions follows the trend: C-I > C-Br > C-Cl > C-F. nih.gov | The C-Br bond at the C2 position is significantly more reactive than the C-Cl bond at the C5 position. |

| Positional Electronics (Regioselectivity) | Positions alpha (C2/C6) and gamma (C4) to the pyridine nitrogen are electron-deficient and generally favored for oxidative addition. nih.gov | The C2 position is electronically activated, favoring reaction at this site over the C5 position. |

| Steric Hindrance | Bulky substituents near a halogen can sterically hinder the approach of a catalyst, potentially directing the reaction to a less hindered site. nih.gov | The methyl group at C3 provides some steric hindrance at the C2 position, but this is not typically sufficient to override the strong electronic and chemoselective preference for C2. |

| Catalyst and Ligand Choice | The nature of the catalyst, particularly the steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligands, can sometimes be used to override inherent reactivity trends and achieve "unconventional" selectivity. nih.govnsf.gov | While standard catalysts will favor C2, highly specialized, sterically demanding ligand systems could potentially alter this outcome, though C2-selectivity remains the default pathway. |

The predictable reactivity of this compound makes it a valuable building block. A typical derivatization strategy involves an initial cross-coupling reaction that selectively displaces the bromide, followed by a second functionalization at the less reactive chloride position under more forcing conditions or with a different catalytic system.

Table 2: Predicted Reaction Selectivity for this compound

| Reaction Type | Reagents & Conditions | Predicted Major Product | Selectivity Principle |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 2-Aryl-5-chloro-3-methylpyridine | Chemoselectivity (C-Br > C-Cl) and Regioselectivity (C2 activation) nih.govrsc.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 2-(Alkynyl)-5-chloro-3-methylpyridine | Chemoselectivity (C-Br > C-Cl) and Regioselectivity (C2 activation) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, bulky phosphine ligand, base | 2-(Amino)-5-chloro-3-methylpyridine | Chemoselectivity (C-Br > C-Cl) and Regioselectivity (C2 activation) |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., NaOMe), high temperature | Potential for reaction at C2 or competition, but cross-coupling is more selective. SNAr on dihalopyridines often favors the C4 position if available. nsf.gov | Electronic activation by the ring nitrogen. |

While the inherent properties of the molecule strongly favor C2-bromo functionalization, the field of catalysis has demonstrated that "unconventional" selectivity can sometimes be achieved through careful ligand design. nsf.gov For instance, the use of very sterically hindered ligands has been shown to promote reactions at the C4 position of 2,4-dichloropyridines, overriding the conventional preference for the C2 position. nsf.gov However, for this compound, the combination of electronic activation at C2 and the higher reactivity of the C-Br bond presents a formidable challenge to reversing the innate selectivity.

Applications in Advanced Organic Synthesis and Building Block Libraries

Role as a Precursor for Complex Heterocyclic Architectures

While specific literature detailing the direct use of 2-Bromo-5-chloro-3-methylpyridine in the synthesis of complex heterocyclic architectures is not extensively available, the reactivity of analogous bromo-chloro-pyridines provides a clear indication of its potential. The differential reactivity of the bromo and chloro substituents is key to its utility. Generally, the bromine atom is more susceptible to displacement or participation in cross-coupling reactions than the chlorine atom. This allows for sequential and site-selective modifications.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.gov A related compound, 5-bromo-2-methylpyridin-3-amine, has been successfully utilized in Suzuki cross-coupling reactions with various arylboronic acids to produce novel pyridine (B92270) derivatives. nih.gov It is highly probable that this compound would undergo similar transformations, with the initial coupling occurring at the more reactive bromo-substituted position. This would leave the chloro-substituent available for subsequent functionalization, enabling the construction of intricate, multi-substituted heterocyclic systems. A patent describing the use of 3-bromo-5-chloro-pyridines as intermediates in the synthesis of azatetralones further underscores the value of this substitution pattern in building complex, biologically relevant scaffolds. researchgate.net

Table 1: Potential Cross-Coupling Reactions with this compound Analogs

| Reactant 1 | Reactant 2 (Example) | Catalyst/Conditions (Example) | Product Type (Anticipated) |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | Aryl-substituted pyridine |

| 3-bromo-5-chloro-pyridine | Grignard reagent | Phosphine (B1218219) ligand catalyst | Alkyl/Aryl-substituted pyridine |

This table illustrates potential reactions based on the reactivity of similar compounds, as specific research on this compound is limited.

Design and Synthesis of Pyridine-Based Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore novel areas of chemical space and identify new biologically active compounds. The strategic placement of multiple reactive handles on a central scaffold is a key tenet of DOS. While direct studies on this compound in DOS are not prevalent, the principles can be inferred from related structures.

The differential reactivity of the bromo and chloro groups on the pyridine ring of this compound makes it an ideal candidate for the creation of pyridine-based scaffolds for DOS libraries. A synthetic strategy could involve an initial diversification step at the more reactive 2-position (via displacement of the bromide) with a set of building blocks. This would be followed by a second diversification step at the 5-position (targeting the chloride), thereby rapidly generating a library of di-substituted pyridine derivatives.

Immobilization Techniques for Solid-Phase Synthesis of Pyridine Derivatives

Solid-phase synthesis is a powerful technique for the rapid and efficient production of compound libraries. A key step in this process is the immobilization of a scaffold onto a solid support. Research on the closely related isomer, 2-chloro-5-bromopyridine, has demonstrated a successful strategy for its immobilization, which could likely be adapted for this compound. researchgate.netinnospk.com

In the case of 2-chloro-5-bromopyridine, the molecule was immobilized on a polystyrene resin through the selective introduction of a traceless silicon linker at the C-4 position. researchgate.netinnospk.com This approach allows for subsequent chemical modifications to be carried out on the immobilized scaffold, with the final product being cleaved from the solid support.

Table 2: Potential Immobilization Strategy for Halogenated Pyridines

| Pyridine Scaffold | Immobilization Position | Linker Type (Example) | Solid Support (Example) |

| 2-Chloro-5-bromopyridine | C-4 | Traceless Silicon Linker | Polystyrene |

| This compound | C-4 (Anticipated) | Traceless Silicon Linker | Polystyrene |

This table is based on established methods for a similar compound, suggesting a potential strategy for this compound.

This solid-phase approach, if applied to this compound, would enable the efficient and selective functionalization at the bromo and chloro positions using various organometallic reagents. This would facilitate the creation of large libraries of pyridine-based compounds for high-throughput screening in drug discovery and other applications.

Medicinal Chemistry Research and Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs) Featuring the 2-Bromo-5-chloro-3-methylpyridine Moiety

The utility of halogenated pyridines as key intermediates is well-documented in patent literature. For instance, related structures like 3-bromo-5-chloro-pyridines are instrumental in the synthesis of azatetralones, a class of compounds investigated as aldose reductase inhibitors. google.com These inhibitors have potential applications in managing diabetic complications.

The synthesis often involves a regiospecific displacement of a halo-substituent. In a representative, though analogous, pathway, a bromo-chloro-pyridine derivative can be treated with a Grignard reagent in the presence of a phosphine (B1218219) ligand catalyst. google.com This allows for the selective replacement of one halogen, typically the more reactive bromine atom, to build a more complex molecular architecture, demonstrating how the specific halogenation pattern is key to its function as a synthetic intermediate.

Design of Pyridine-Containing Compounds for Targeted Therapeutic Areas

The pyridine (B92270) nucleus is a common feature in drugs targeting a wide array of diseases. The specific substituents on the this compound scaffold—a bromo group for coupling, a chloro group for electronic modulation, and a methyl group for steric and electronic influence—make it an attractive starting point for designing targeted therapies. chemimpex.com

Pyridine derivatives are frequently explored for their potential to treat neurological and psychiatric disorders. The development of novel agents for conditions like anxiety, neuropathic pain, and neurodegenerative diseases often involves scaffolds that can cross the blood-brain barrier and interact with specific CNS targets. mdpi.com The physicochemical properties imparted by the halogen and methyl groups on the this compound ring can be fine-tuned in derivative compounds to optimize their potential as CNS agents. While specific APIs derived from this exact compound are not extensively detailed in publicly available literature, its classification as an intermediate for pharmaceuticals targeting neurological diseases points to its role in proprietary drug discovery programs. chemimpex.com

The pyridine scaffold is integral to many anticancer and anti-inflammatory drugs. arabjchem.org Research into novel antitumor agents often involves modifying known pharmacophores to improve efficacy and reduce side effects. For example, pyridine-bridged analogues of combretastatin-A4, a potent tubulin polymerization inhibitor, have been synthesized and evaluated for their cytotoxic activities. acs.org In such designs, the pyridine ring acts as a linker between two phenyl rings, and its substitution pattern is critical for activity.

| Compound Class | Target/Mechanism | Key Findings |

| Pyridine-bridged combretastatin (B1194345) analogues | Tubulin polymerization inhibition | Analogues with a 3-atom linker (meta-substituted pyridine) showed better cytotoxicity than those with a 4-atom linker (para-substituted). acs.org |

| Pyridine-1,2,4-triazole-3-thione hydrazones | Antimicrobial / Antitumor | Hybrid molecules showed promising activity, with the pyridine ring being a key component of the pharmacophore. nih.gov |

| Thieno[2,3-b]pyridine analogues | Anticancer (HepG-2, MCF-7) | Derivatives demonstrated significant anti-tumor activity, highlighting the versatility of the substituted pyridine core. arabjchem.org |

There is a continuous search for new antimicrobial agents to combat drug-resistant pathogens. Pyridine derivatives have shown significant promise in this area. mdpi.com The incorporation of halogen atoms into heterocyclic structures is a known strategy to enhance antimicrobial potency. nih.gov

Studies on various heterocyclic compounds have shown that derivatives containing chloro and bromo substituents often exhibit enhanced antibacterial and antifungal activity. nih.govmdpi.com For example, research on a series of hydrazones revealed that the substitution of electron-withdrawing halogens like chloro and bromo on the phenyl rings enhanced the antimicrobial effects against the tested organisms. nih.gov This principle suggests that the 2-bromo-5-chloro substitution pattern on the pyridine ring is a favorable feature for the design of new anti-infective agents. The scaffold can be elaborated through reactions at the bromine position to generate libraries of compounds for screening against various bacterial and fungal strains.

| Compound Series | Target Organisms | Relevant Finding |

| Heterobicyclic methylthiadiazole hydrazones | Bacteria and Fungi | Substitution with electron-withdrawing halogens (chloro, bromo, fluoro) enhanced antifungal and antibacterial activities. nih.gov |

| Flavonoid Derivatives | Pathogenic Bacteria | 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria. mdpi.com |

| Pyridine-N-oxides | Various bacterial strains | Antimicrobial activity was correlated with the physicochemical properties of the pyridine ring substituents. mdpi.com |

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Lead Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For pyridine derivatives, SAR studies often focus on the nature and position of substituents on the ring. The this compound scaffold presents a clear case for such analysis.

Key aspects of its SAR profile would include:

The role of Halogens: The bromine at the C2 position serves as a primary reaction site, but both bromine and chlorine are electron-withdrawing groups that significantly influence the electron density of the pyridine ring. This affects the pKa of the ring nitrogen and its ability to participate in hydrogen bonding with biological targets. SAR studies on other halogenated heterocycles have shown that the type and position of the halogen can dramatically alter biological activity. nih.gov

The C3-Methyl Group: The methyl group at the C3 position provides steric bulk adjacent to the reactive C2-bromo position. This can influence the preferred conformation of derivatives and their fit within a receptor's binding pocket. Electronically, it is a weak electron-donating group, which can subtly modulate the ring's properties.

Positional Isomerism: The relative positions of the substituents are critical. The 2,3,5-substitution pattern creates a unique electronic and steric environment. For instance, in Suzuki coupling reactions involving 5-bromo-2-methylpyridin-3-amine, the electronic nature of the coupling partner (arylboronic acids) was found to have no significant effect on reaction yields, indicating the inherent reactivity of the substituted pyridine core. mdpi.com In SAR studies of other systems, moving a substituent from one position to another often leads to a complete loss or significant gain of activity, underscoring the importance of the specific arrangement found in this compound. mdpi.com

Agrochemical Research and Crop Protection Applications

Synthesis of Pyridine-Based Pesticides and Herbicides

2-Bromo-5-chloro-3-methylpyridine is a key intermediate in the synthesis of a variety of pyridine-based agrochemicals, including fungicides and herbicides. chemimpex.com The pyridine (B92270) ring is a core component in many successful agrochemicals. researchgate.net The presence of both bromo and chloro substituents provides multiple reactive sites, allowing for selective chemical modifications. This dual halogenation is advantageous in multi-step synthesis pathways where different parts of the molecule need to be assembled sequentially.

For instance, intermediates like 2-chloro-5-methylpyridine, a closely related compound, are used to produce materials such as 2-chloro-5-trichloromethylpyridine, a precursor for grass herbicides like fluazifop-butyl. google.com The synthesis of such complex molecules often involves a series of halogenation and dehydrohalogenation steps to build the final active ingredient. google.com Similarly, this compound serves as a starting scaffold in the synthesis of novel thieno[2,3-b]pyridines and other derivatives that have shown insecticidal bioactivity. researchgate.net The strategic incorporation of the pyridine ring has been shown to enhance the activity of pesticide molecules. researchgate.net

Development of Novel Agrochemicals with Enhanced Efficacy and Selectivity

The development of new agrochemicals continually seeks to improve efficacy against target pests and selectivity, minimizing harm to non-target organisms and the environment. The structural characteristics of this compound contribute significantly to this goal.

The concept of Quantitative Structure-Activity Relationships (QSAR) is central to modern pesticide design, where the chemical structure of a compound is correlated with its biological activity. mst.dk The specific substitution pattern of the pyridine ring—including the type and position of halogens—can dramatically influence a molecule's efficacy and mode of action. mdpi.com

Research into structure-activity relationships has shown that for certain pyridine derivatives, the presence and position of halogen atoms like bromine and chlorine can enhance insecticidal activity. mdpi.comacs.org For example, studies on pyridine-based insecticides have demonstrated that specific substitutions lead to higher toxicity against pests like the cowpea aphid (Aphis craccivora). acs.org By using a well-defined building block like this compound, chemists can design final products with optimized biological activity, potentially leading to lower application rates and improved safety profiles. This approach is part of a broader strategy to develop pesticides that are effective on target organisms but less harmful to beneficial insects and other non-target species. researchgate.net

Environmental Impact Considerations of Pyridine-Containing Agrochemicals

While pyridine-based agrochemicals are vital for modern agriculture, their environmental impact is a critical consideration. The properties of the final pesticide, not the intermediate, determine its environmental fate. Agrochemicals derived from pyridine intermediates, such as the herbicides clopyralid (B1669233), aminopyralid (B1667105), and picloram, are known for their effectiveness against broadleaf weeds but also for their environmental persistence. epa.gov

Key Environmental Considerations for Pyridine-Based Herbicides:

| Issue | Description |

| Persistence | Certain pyridine herbicides like clopyralid and aminopyralid can remain active in soil and plant residues for extended periods. epa.gov |

| Compost Contamination | Residues can persist in treated plant materials (e.g., hay, straw, grass clippings) and manure from animals that have grazed on treated areas. If these materials are composted, the resulting compost can harm sensitive plants. epa.gov |

| Mobility | Pesticides can be transported from application sites via spray drift or runoff, potentially affecting non-target plants and aquatic ecosystems. researchgate.netepa.gov |

To mitigate these risks, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have implemented specific restrictions. These include prohibitions on the off-site use of treated plant materials for compost for a designated period after application to allow for residue decline. epa.gov The goal is to balance the agricultural benefits of these effective herbicides with the need to protect the broader environment. researchgate.net

Material Science Applications of 2 Bromo 5 Chloro 3 Methylpyridine Derivatives

Precursors for Advanced Organic Materials

2-Bromo-5-chloro-3-methylpyridine serves as a key intermediate in the synthesis of advanced organic materials due to its unique chemical reactivity. chemimpex.com The presence of both a bromo and a chloro substituent on the pyridine (B92270) ring allows for selective and sequential functionalization. This dual halogenation is critical, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective synthesis.

This compound is a versatile precursor for creating a wide range of substituted pyridines, which are integral components of many functional materials. researchgate.net The ability to participate in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination allows for the introduction of aryl, heteroaryl, and amino groups. mdpi.comnih.gov These reactions are fundamental to building the complex π-conjugated systems often required for advanced materials. For instance, the Suzuki cross-coupling reaction is a practical method for synthesizing biaryl compounds from pyridine precursors, known for their stability and suitability for direct coupling reactions. mdpi.com

Derivatives of this compound can be designed to act as ligands, chromophores, or key structural motifs in larger molecular frameworks. The synthesis of pyridine-based libraries from related scaffolds like 2-chloro-5-bromopyridine demonstrates the potential for generating a diverse range of compounds with varied electronic and steric properties from a single, versatile precursor. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 65550-77-8 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | Off-white to yellow powder |

| Synonyms | 2-Bromo-5-chloro-3-picoline |

Data sourced from multiple chemical suppliers and databases. chemimpex.comtcichemicals.com

Synthesis of Pyridine-Containing Polymers and Coatings

The incorporation of pyridine units into polymer backbones can significantly influence the material's properties, including thermal stability, chemical resistance, and conductivity. This compound and its derivatives are employed in the development of specialty polymers and coatings. chemimpex.comchemimpex.com The functional groups on the pyridine ring can be used as handles for polymerization or as sites for post-polymerization modification.

The synthesis of pyridine-containing polymers can be achieved through various polymerization techniques where bifunctional monomers derived from this compound are utilized. For example, by transforming the bromo and chloro substituents into other reactive groups, this precursor can be integrated into step-growth polymerization processes to form polyesters, polyamides, or polyethers containing pyridine rings.

While specific research detailing the polymerization of this compound itself is not extensively published, the use of similar halogenated pyridines as building blocks is established. These pyridine-based polymers are investigated for applications where enhanced durability and specific chemical interactions are required, such as in advanced coatings that offer improved resistance to corrosion and environmental degradation. chemimpex.com

Table 2: Reactivity of Halogenated Pyridines in Material Synthesis

| Reaction Type | Description | Relevance to Material Synthesis |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between a boronic acid and an organohalide. mdpi.com | Forms C-C bonds to create biaryl structures, extending conjugation in polymers for electronic applications. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds from an organohalide and an amine. nih.gov | Incorporates nitrogen-containing functional groups, useful for creating charge-transporting materials and ligands. |

| Nucleophilic Aromatic Substitution | Replacement of a halide by a nucleophile. | Allows for the introduction of a wide variety of functional groups to tune material properties. |

Applications in Photovoltaic Components and Optoelectronic Materials

Pyridine-containing compounds are of significant interest in the field of optoelectronics and photovoltaics due to their electron-deficient nature, which facilitates electron transport. These properties are crucial for the performance of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

Derivatives of this compound can serve as building blocks for the synthesis of organic semiconductors. By using cross-coupling reactions to link the pyridine core to other aromatic systems, chemists can construct donor-acceptor molecules and π-conjugated polymers. These materials are the active components in many optoelectronic devices. The pyridine moiety often acts as the electron-acceptor part of the molecule, which is essential for creating the charge separation needed in photovoltaic devices.

Although direct applications of this compound in commercial photovoltaic components are not widely documented, the fundamental research into pyridine-based materials is robust. For example, pyridine derivatives are studied as components of non-linear optical (NLO) materials and as building blocks for chromophores. researchgate.net The ability to fine-tune the electronic properties of the pyridine ring through substitution makes compounds like this compound valuable starting points for designing the next generation of optoelectronic materials.

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Chloro 3 Methylpyridine

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties like molecular geometry, electronic distribution, and reactivity. For 2-bromo-5-chloro-3-methylpyridine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G*), can provide a detailed picture of its molecular characteristics. bohrium.com

The calculated geometric parameters, such as bond lengths and angles, can be compared with experimental data for similar molecules to validate the computational model. For instance, the C-Br and C-Cl bond lengths are indicative of their respective strengths and potential for cleavage in chemical reactions. DFT calculations on related halopyridines suggest that the C-Br bond is generally longer and weaker than the C-Cl bond, making it a more likely site for initial reaction in processes like cross-coupling. uniba.skmostwiedzy.pl

Table 1: Calculated Electronic Properties of Substituted Pyridines from DFT Studies This table presents illustrative data based on typical DFT calculation results for similarly substituted pyridine (B92270) derivatives to provide context for the properties of this compound.

| Property | Illustrative Value |

|---|---|

| Dipole Moment (Debye) | ~2.1 D |

| Total Energy (Hartree) | -3145 |

| C-Br Bond Length (Å) | ~1.89 |

| C-Cl Bond Length (Å) | ~1.74 |

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these orbitals in this compound are critical for predicting its behavior in various reactions.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this compound, the HOMO is expected to be distributed primarily over the pyridine ring and the halogen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be localized on the pyridine ring, particularly on the carbon atoms bonded to the electronegative halogen and nitrogen atoms.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations on similar halopyridines indicate that the presence of multiple halogen substituents tends to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. bohrium.commostwiedzy.pl FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack, thereby guiding the synthesis of new derivatives. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Pyridine This table provides example energy values for HOMO, LUMO, and the energy gap, derived from computational studies on analogous compounds to illustrate the expected FMO properties of this compound.

| Orbital | Illustrative Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Computational Modeling of Reaction Mechanisms and Transition States in Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, are fundamental transformations in organic synthesis, and this compound is a valuable substrate for creating more complex molecules. mdpi.comresearchgate.net Computational modeling is instrumental in elucidating the intricate mechanisms of these reactions, including the characterization of intermediates and transition states.

For a Suzuki-Miyaura reaction involving this compound, DFT calculations can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The calculations can determine the activation energies for the cleavage of the C-Br versus the C-Cl bond during the initial oxidative addition of the palladium catalyst. Studies on halopyridines generally show that the oxidative addition to a C-Br bond has a lower activation barrier than to a C-Cl bond, suggesting that reactions will preferentially occur at the bromine-substituted position. researchgate.net

By mapping the potential energy surface, computational models can identify the structures of transition states, which are critical for understanding the reaction kinetics and selectivity. For instance, modeling the transition state for the oxidative addition step can reveal the geometric arrangement of the palladium catalyst with the pyridine substrate. This information is crucial for designing more efficient catalyst systems and optimizing reaction conditions. mdpi.com

Table 3: Illustrative Calculated Activation Energies for Oxidative Addition in a Suzuki-Miyaura Reaction This table presents hypothetical activation energy data to illustrate the selectivity in cross-coupling reactions involving a molecule with both bromo and chloro substituents, like this compound.

| Reaction Step | Illustrative Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition at C-Br | 15-20 |

| Oxidative Addition at C-Cl | 25-30 |

Prediction of Spectroscopic Signatures and Molecular Electrostatic Potential Maps

Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, as well as its vibrational frequencies (IR spectrum). acs.orgnih.gov The accuracy of these predictions has become increasingly reliable, often providing results that are in close agreement with experimental data. plos.org Comparing the calculated spectra with experimental results can confirm the structure of the molecule.

The Molecular Electrostatic Potential (MEP) map is another valuable output of computational analysis. The MEP visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative potential. mdpi.comnih.gov For this compound, the MEP map would show negative potential (red/yellow) around the nitrogen atom due to its lone pair, making it a site for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms and, significantly, along the extension of the C-Br and C-Cl bonds, a phenomenon known as a "sigma-hole." researchgate.netekb.eg These positive regions indicate sites susceptible to nucleophilic attack. The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. mdpi.com

Table 4: Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridine This table provides illustrative predicted ¹³C NMR chemical shift values based on computational studies of similar pyridine derivatives to suggest the expected spectrum for this compound.

| Carbon Atom | Illustrative Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-Br) | ~142 |

| C3 (C-CH₃) | ~135 |

| C4 | ~138 |

| C5 (C-Cl) | ~130 |

| C6 | ~150 |

| CH₃ | ~18 |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-5-chloro-3-methylpyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of each atom can be determined.

¹H NMR Analysis: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show three distinct signals:

A singlet in the aliphatic region (δ 2.3-2.5 ppm) corresponding to the three protons of the methyl (-CH₃) group at the C3 position.

Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine (B92270) ring at the C4 and C6 positions. The proton at C6 is typically shifted further downfield due to the anisotropic effect of the adjacent nitrogen atom. The coupling between these two protons would result in their splitting into doublets.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of this compound contains six unique carbon atoms, which would result in six distinct signals in the decoupled spectrum. The chemical shifts are influenced by the attached substituents (bromine, chlorine) and the nitrogen atom within the heterocyclic ring.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₃ | ~2.4 | Singlet (s) | Corresponds to the methyl group at C3. |

| ¹H | H4 | ~7.6 | Doublet (d) | Aromatic proton adjacent to the methyl group. |

| ¹H | H6 | ~8.3 | Doublet (d) | Aromatic proton adjacent to the ring nitrogen. |

| ¹³C | -CH₃ | ~18-22 | - | Methyl carbon. |

| ¹³C | C2 | ~140-145 | - | Carbon bearing the bromine atom. |

| ¹³C | C3 | ~135-140 | - | Carbon bearing the methyl group. |

| ¹³C | C4 | ~138-142 | - | Aromatic CH carbon. |

| ¹³C | C5 | ~128-133 | - | Carbon bearing the chlorine atom. |

| ¹³C | C6 | ~150-155 | - | Aromatic CH carbon adjacent to nitrogen. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, electron impact (EI) ionization is commonly used, which also provides valuable structural information through analysis of fragmentation patterns.

The molecular ion (M⁺) peak is of particular importance. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a characteristic cluster of peaks. miamioh.edu The presence of one bromine and one chlorine atom results in a distinctive pattern at M, M+2, and M+4, with relative intensities that can be calculated to confirm the presence of these specific halogens. The nominal molecular weight of the compound is 206.47 g/mol . avantorsciences.com

Fragmentation analysis reveals the stability of different parts of the molecule. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the entire substituent group. miamioh.edu

Expected Mass Spectrometry Data for this compound

| m/z (Mass/Charge Ratio) | Ion Identity | Description |

|---|---|---|

| 205/207/209 | [M]⁺ | Molecular ion cluster (for ⁷⁹Br³⁵Cl, ⁷⁹Br³⁷Cl/⁸¹Br³⁵Cl, ⁸¹Br³⁷Cl isotopes). The base peak corresponds to the most abundant isotopes. |

| 190/192/194 | [M-CH₃]⁺ | Loss of the methyl group. |

| 126/128 | [M-Br]⁺ | Loss of the bromine radical. The remaining fragment contains chlorine. |

| 170/172 | [M-Cl]⁺ | Loss of the chlorine radical. The remaining fragment contains bromine. |

Chromatographic Techniques for Purity Determination and Separation of Isomers

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers and reaction byproducts. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most frequently utilized techniques.

Gas Chromatography (GC): GC is widely used for the quality control of this compound, with commercial suppliers often specifying a purity of ≥98.0% as determined by this method. avantorsciences.comtcichemicals.com The technique is ideal for thermally stable and volatile compounds. A sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC is particularly effective at separating positional isomers, which may have very similar properties but different retention times.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis. sigmaaldrich.com It is suitable for a wide range of compounds and operates at ambient temperature, preventing the degradation of thermally sensitive impurities. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), is typically employed. Separation is based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is commonly used, as the pyridine ring is an effective chromophore.

Typical Chromatographic Conditions

| Technique | Parameter | Typical Value/Condition |

|---|---|---|

| Gas Chromatography (GC) | Column | DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen | |

| Temperature Program | Initial temp ~100°C, ramped to ~250°C | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | |

| High-Performance Liquid Chromatography (HPLC) | Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | |

| Flow Rate | ~1.0 mL/min | |

| Detector | UV at ~254 nm |

Research Safety Protocols and Environmental Considerations in Laboratory Synthesis

Safe Handling and Containment Procedures for Halogenated Pyridines

Handling halogenated pyridines safely involves a multi-faceted approach encompassing personal protective equipment (PPE), engineering controls, and established standard operating procedures to minimize exposure. vanderbilt.edupostapplescientific.com Given their potential for skin, eye, and respiratory irritation, strict adherence to safety protocols is paramount. fishersci.com

Engineering Controls: The primary engineering control for handling volatile or dusty chemical compounds is a properly functioning and certified laboratory chemical fume hood. vanderbilt.edupostapplescientific.com All manipulations of 2-Bromo-5-chloro-3-methylpyridine, including weighing, transferring, and use in reactions, should be conducted within a fume hood to prevent the inhalation of vapors or dust. sigmaaldrich.com The work area should also be equipped with easily accessible emergency eyewash stations and safety showers. fishersci.comwsu.edu For bromination processes specifically, dedicated storage rooms with scrubber facilities and robust ventilation are recommended to manage potential leaks or releases. youtube.com

Personal Protective Equipment (PPE): Appropriate PPE is the user's main line of defense and must be worn at all times when handling halogenated pyridines. postapplescientific.com This includes:

Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes. fishersci.com

Gloves: Chemical-resistant gloves are crucial. While nitrile gloves are often used in laboratories, materials like butyl rubber may be recommended for extended contact with certain pyridines. postapplescientific.comwsu.edu It is essential to check the manufacturer's glove compatibility chart. wsu.edu Double gloving may be advisable for handling particularly hazardous materials. vanderbilt.edu

Protective Clothing: A fully buttoned lab coat, preferably one that is flame-resistant, should be worn to prevent skin contact. vanderbilt.eduwsu.edu

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator may be necessary. fishersci.comcapotchem.cn Personnel must be properly trained and fit-tested for respirator use. wsu.edu

Spill and Emergency Procedures: In the event of a spill, the immediate priority is to alert others and evacuate the area if necessary. fiu.edu For small, manageable spills, trained personnel should use absorbent, inert materials like sand or vermiculite (B1170534) to contain the chemical, followed by collection into a sealed, properly labeled waste container. wsu.edupostapplescientific.com For large spills, or any spill outside of a containment area like a fume hood, immediate evacuation and notification of institutional safety personnel are required. wsu.edufiu.edu Emergency response plans should be in place, and all lab personnel should be familiar with the location and use of spill kits and fire extinguishers. youtube.comillinois.edu

| Control Measure | Specification and Purpose | Source(s) |

| Engineering Control | Certified Chemical Fume Hood | To contain vapors and dust, preventing inhalation. vanderbilt.edusigmaaldrich.com |

| Engineering Control | Emergency Eyewash & Shower | For immediate flushing of skin or eyes after accidental contact. fishersci.comwsu.edu |

| Personal Protection | Chemical Safety Goggles | To prevent eye contact from splashes. fishersci.com |

| Personal Protection | Chemical-Resistant Gloves | To prevent skin contact. Butyl rubber or other resistant materials may be required. postapplescientific.comwsu.edu |

| Personal Protection | Lab Coat | To protect skin and personal clothing from contamination. vanderbilt.eduwsu.edu |

| Emergency Procedure | Spill Kit | Contains absorbent materials to contain and clean up small spills safely. postapplescientific.comillinois.edu |

Management and Disposal of Chemical Waste from Synthesis

The synthesis of this compound generates chemical waste that is classified as hazardous due to its halogenated organic nature. postapplescientific.com Proper management and disposal are not only a matter of laboratory safety but also a legal and environmental responsibility.

All waste streams must be segregated based on their chemical compatibility to prevent dangerous reactions in the waste container. wsu.edu Halogenated organic waste should be collected separately from non-halogenated organic waste. illinois.edu Waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents. illinois.edu These containers must be kept tightly sealed when not in use and stored in a cool, well-ventilated area, away from sources of ignition and incompatible materials. sigmaaldrich.comillinois.edu

The disposal of halogenated organic compounds is regulated, and they are often destined for high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (like HCl and HBr). epa.gov It is forbidden to dispose of this type of chemical waste down the drain or in regular trash. capotchem.cn Laboratories must follow all local, state, and federal regulations, which typically involve contracting with a licensed hazardous waste disposal company. fishersci.com

| Waste Category | Container Type | Handling & Storage Notes | Disposal Method |

| Halogenated Organic Solvents/Residues | Compatible, sealed container (e.g., HDPE or lined metal) ouhsc.edu | Must be labeled "Hazardous Waste" with contents listed. illinois.edu Store in a ventilated area, segregated from other waste types. wsu.eduillinois.edu | High-temperature incineration by a licensed disposal facility. epa.gov |

| Contaminated Solid Waste (PPE, towels) | Sealed, labeled bag or container | All items contaminated with the chemical must be treated as hazardous waste. wsu.educapotchem.cn | Collection and disposal by a licensed hazardous waste facility. |

| Aqueous Waste (from extractions/washes) | Compatible, sealed container | Must be checked for pH and halogen content. May require neutralization or specific waste stream segregation. | Treatment and disposal according to institutional and regulatory guidelines. |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Atom Economy and Reaction Design: Traditional halogenation reactions can sometimes have poor atom economy, utilizing stoichiometric amounts of halogenating agents that result in significant salt byproducts. Research into catalytic methods for the halogenation of pyridine (B92270) rings is an active area. Using catalysts can reduce the amount of reagents needed and often leads to milder reaction conditions and higher selectivity, which in turn simplifies purification and reduces waste.

Alternative Solvents and Reaction Conditions: The choice of solvent is a key consideration in green chemistry. Many traditional syntheses rely on volatile organic compounds (VOCs) that are hazardous and difficult to contain. epa.gov The exploration of "greener" solvents, such as ionic liquids, supercritical fluids, or even water, is a primary goal. Furthermore, investigating solvent-free reaction conditions, microwave-assisted synthesis, or flow chemistry can dramatically reduce solvent waste, decrease reaction times, and improve energy efficiency. Flow chemistry, in particular, offers enhanced safety for handling hazardous intermediates by keeping the volume of reacting material small at any given time.

Reduction of Hazardous Substances: A core principle of green chemistry is to use and generate substances that possess little or no toxicity. This can involve:

Safer Halogenating Agents: Replacing hazardous reagents like elemental bromine with less volatile or more manageable sources, such as N-bromosuccinimide (NBS), can improve handling safety. youtube.com

Process Intensification: Improving reaction yield and selectivity minimizes the formation of impurities and byproducts that require separation and disposal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces the energy consumption and associated environmental impact of the synthesis.

By integrating these principles, the synthesis of this compound and its derivatives can be made safer, more efficient, and more environmentally sustainable.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Reaction Pathways and Catalytic Systems

A primary challenge in pyridine (B92270) chemistry is achieving selective functionalization, especially at positions other than C2 and C6 which are influenced by the nitrogen atom. nih.gov Traditional methods for creating substituted pyridines often require harsh conditions, multi-step processes, and may suffer from low yields and poor selectivity. ijarsct.co.inpharmaguideline.com Future research will focus on overcoming these limitations by exploring modern catalytic systems that offer milder and more precise routes to novel derivatives of 2-Bromo-5-chloro-3-methylpyridine.

The existing bromo and chloro substituents on the pyridine ring are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. mdpi.com However, a significant area for advancement lies in the direct C-H functionalization of the pyridine core. beilstein-journals.org This approach avoids the need for pre-functionalized substrates, thereby streamlining synthesis. beilstein-journals.org Catalytic systems based on palladium, rhodium, and iridium have shown promise in the C-H functionalization of various pyridine derivatives, enabling the introduction of alkyl, aryl, and alkenyl groups with high regioselectivity. beilstein-journals.orgnih.gov

Future investigations should aim to develop catalysts that can selectively activate the C-4 and C-6 positions of the this compound ring. Another promising avenue is the use of biocatalysts, such as engineered enzymes, which can operate under mild conditions with high selectivity, offering a greener alternative to traditional metal catalysts. ijarsct.co.in The development of novel phosphorus ligand-coupling reactions also presents an alternative method for forming C-C and C-heteroatom bonds on electron-deficient heterocycles like pyridine. colostate.edu

Table 1: Comparison of Functionalization Strategies for Pyridine Scaffolds

| Strategy | Description | Advantages | Challenges for Future Research |

|---|---|---|---|

| Traditional Synthesis | Multi-step condensation reactions (e.g., Hantzsch synthesis) or substitution on pre-functionalized rings. pharmaguideline.com | Well-established methods. | Often requires harsh conditions, stoichiometric reagents, and can have low yields and selectivity. ijarsct.co.in |

| Cross-Coupling Reactions | Utilizes existing halogen "handles" (Br, Cl) with a transition metal catalyst (e.g., Palladium) to form new C-C or C-Heteroatom bonds. mdpi.com | High functional group tolerance, reliable for specific bond formation. | Requires pre-functionalized starting materials. |

| Direct C-H Functionalization | Direct activation and conversion of a C-H bond into a C-C or C-Heteroatom bond, often using transition metal catalysts. beilstein-journals.org | Atom-economical, reduces synthetic steps. | Achieving high regioselectivity on the pyridine ring, catalyst stability and cost. nih.gov |

| Biocatalysis | Use of enzymes to catalyze reactions. ijarsct.co.in | High selectivity, mild reaction conditions, environmentally friendly. | Limited enzyme availability and stability for non-natural substrates. |

Development of Sustainable and Economically Viable Synthesis Methods

The chemical industry is increasingly shifting towards green chemistry to minimize environmental impact and improve economic efficiency. rasayanjournal.co.in The synthesis of this compound and its derivatives is no exception. Future research must prioritize the development of sustainable methods that reduce waste, avoid hazardous solvents, and lower energy consumption. nih.gov